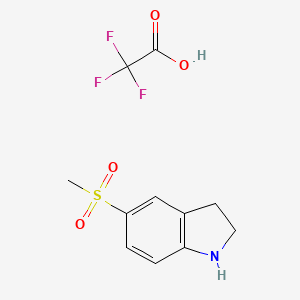
5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid is a compound that combines the structural features of indole and trifluoroacetic acid. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The trifluoroacetic acid moiety enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid typically involves the reaction of 5-methanesulfonyl-2,3-dihydro-1H-indole with trifluoroacetic acid. One common method is the Fischer indole synthesis, where the indole derivative is prepared by reacting phenylhydrazine with an appropriate ketone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The trifluoroacetic acid group enhances the compound’s stability and facilitates its interaction with biological molecules. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-methanesulfonyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of trifluoroacetic acid.
1-methanesulfonyl-2,3-dihydro-1H-indole-5-carboxylic acid: Another indole derivative with a carboxylic acid group.
Uniqueness
5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Biological Activity
5-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid (CAS Number: 2613384-51-1) is a compound that combines the structural features of indole with trifluoroacetic acid. This unique combination imparts significant biological activity, particularly in medicinal chemistry. The biological effects of this compound are primarily attributed to its indole structure, which allows it to interact with various molecular targets in biological systems.
- Molecular Formula : C11H12F3NO4S
- Molecular Weight : 311.28 g/mol
The presence of the trifluoroacetic acid moiety enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.
The biological activity of 5-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is believed to involve:
- Enzyme Modulation : The compound may influence enzyme activities by binding to specific receptors or enzymes, potentially disrupting cellular processes.
- Receptor Interaction : Interaction studies suggest that the indole moiety can effectively bind to various enzymes and receptors, influencing enzyme activity or receptor signaling pathways. This indicates potential therapeutic applications in treating various diseases.
Case Studies and Experimental Data
- Antidepressant Activity :
- Migraine Treatment :
- Antitumor Potential :
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to 5-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 5-Methanesulfonyl-1H-indole-3-carboxylic acid | Contains a carboxylic acid group | Different functional group affects reactivity |
| 1-Methanesulfonyl-2,3-dihydro-1H-indole-5-carboxylic acid | Another indole derivative with a carboxylic acid group | Varies in binding affinity and therapeutic application |
Synthesis and Industrial Applications
The synthesis of 5-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid typically involves the reaction of 5-methanesulfonyl-2,3-dihydro-1H-indole with trifluoroacetic acid. Common methods include:
- Fischer Indole Synthesis : This method employs phenylhydrazine reacting with an appropriate ketone under acidic conditions.
Industrial production may utilize optimized Fischer indole synthesis methods alongside continuous flow reactors and advanced purification techniques to enhance yield and purity .
Properties
Molecular Formula |
C11H12F3NO4S |
|---|---|
Molecular Weight |
311.28 g/mol |
IUPAC Name |
5-methylsulfonyl-2,3-dihydro-1H-indole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H11NO2S.C2HF3O2/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9;3-2(4,5)1(6)7/h2-3,6,10H,4-5H2,1H3;(H,6,7) |
InChI Key |
LKYYZHYYWFCGGT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NCC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















